3,4-Pentadienoyl-coenzyme A
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Overview
Description
3,4-Pentadienoyl-coenzyme A is a unique compound that plays a significant role in various biochemical processes. It is a derivative of coenzyme A, which is a crucial cofactor in numerous enzymatic reactions, particularly those involved in the metabolism of fatty acids and the citric acid cycle. The structure of this compound includes a pentadienoyl group attached to the coenzyme A molecule, making it an important intermediate in metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Pentadienoyl-coenzyme A typically involves a chemo-enzymatic approach. One common method includes the use of acyl-CoA dehydrogenases to convert acyl-CoA precursors into enoyl-CoA derivatives. This process can be performed in small-scale laboratory settings without requiring specialized chemical equipment .
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic synthesis using bioreactors. The process includes the fermentation of microorganisms engineered to produce the necessary enzymes for the conversion of precursor molecules into the desired CoA derivatives .
Chemical Reactions Analysis
Types of Reactions
3,4-Pentadienoyl-coenzyme A undergoes various types of chemical reactions, including:
Oxidation: Catalyzed by acyl-CoA dehydrogenases, leading to the formation of enoyl-CoA derivatives.
Reduction: Involves the reduction of double bonds in the pentadienoyl group, often using NADPH as a reducing agent.
Substitution: Reactions where functional groups in the pentadienoyl moiety are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Typically requires acyl-CoA dehydrogenases and oxygen as the oxidizing agent.
Reduction: Utilizes NADPH and specific reductases to achieve the reduction of double bonds.
Substitution: May involve various nucleophiles and specific catalysts to facilitate the substitution reactions.
Major Products Formed
Oxidation: Enoyl-CoA derivatives.
Reduction: Saturated acyl-CoA derivatives.
Substitution: Various substituted acyl-CoA derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Pentadienoyl-coenzyme A has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Pentadienoyl-coenzyme A involves its role as a substrate for various enzymes, particularly acyl-CoA dehydrogenases. These enzymes catalyze the oxidation of the pentadienoyl group, leading to the formation of enoyl-CoA derivatives. The molecular targets include the active sites of these enzymes, where the pentadienoyl group undergoes specific chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2,4-Pentadienoyl-coenzyme A: Another unsaturated acyl-CoA derivative with similar chemical properties.
3-Keto-4-pentenoyl-coenzyme A: A related compound involved in fatty acid metabolism.
Uniqueness
3,4-Pentadienoyl-coenzyme A is unique due to its specific structure, which allows it to participate in distinct biochemical reactions. Its pentadienoyl group provides unique reactivity compared to other acyl-CoA derivatives, making it a valuable compound for studying enzyme mechanisms and metabolic pathways .
Properties
CAS No. |
84061-72-3 |
---|---|
Molecular Formula |
C26H40N7O17P3S |
Molecular Weight |
847.6 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] penta-3,4-dienethioate |
InChI |
InChI=1S/C26H40N7O17P3S/c1-4-5-6-17(35)54-10-9-28-16(34)7-8-29-24(38)21(37)26(2,3)12-47-53(44,45)50-52(42,43)46-11-15-20(49-51(39,40)41)19(36)25(48-15)33-14-32-18-22(27)30-13-31-23(18)33/h5,13-15,19-21,25,36-37H,1,6-12H2,2-3H3,(H,28,34)(H,29,38)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t15-,19-,20-,21+,25-/m1/s1 |
InChI Key |
HIIKPJHXYKDQAS-ZMHDXICWSA-N |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC=C=C)O |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC=C=C)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC=C=C)O |
Synonyms |
3,4-pentadienoyl-CoA 3,4-pentadienoyl-coenzyme A coenzyme A, 3,4-pentadienoyl- |
Origin of Product |
United States |
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